molecular formula C73H55Cl2N7O20 B12778783 Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)-

Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)-

Cat. No.: B12778783
M. Wt: 1421.2 g/mol
InChI Key: FUTUPNWILRYOCM-AVRBPNGPSA-N
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Description

Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, a glycopeptide antibiotic. The aglycone form refers to the molecule without its sugar moiety, which is often crucial for its biological activity. This compound is characterized by its intricate structure, which includes multiple chlorinated and demethylated sites, making it a subject of interest in both synthetic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- typically involves a multi-step organic synthesis process. This includes the chlorination and demethylation of specific sites on the ristomycin A molecule. The process often requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents to achieve the desired modifications .

Industrial Production Methods

Industrial production of this compound is generally more complex due to the need for large-scale synthesis. It involves the use of advanced biotechnological methods, including fermentation processes followed by chemical modifications. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- involves its interaction with bacterial cell walls. The compound binds to specific sites on the bacterial cell wall, inhibiting cell wall synthesis and leading to cell lysis. This action is facilitated by its chlorinated and demethylated sites, which enhance its binding affinity and antimicrobial efficacy .

Properties

Molecular Formula

C73H55Cl2N7O20

Molecular Weight

1421.2 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-22-(9H-fluoren-9-ylmethoxycarbonylamino)-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C73H55Cl2N7O20/c74-46-17-30-9-15-52(46)101-55-24-35-25-56(65(55)89)102-53-16-12-33(22-47(53)75)64(88)63-71(95)80-62(72(96)97)44-27-37(84)28-51(87)57(44)43-21-31(10-13-49(43)85)58(68(92)81-63)78-70(94)61(35)79-69(93)60-34-19-36(83)26-38(20-34)100-54-23-32(11-14-50(54)86)59(67(91)76-48(18-30)66(90)77-60)82-73(98)99-29-45-41-7-3-1-5-39(41)40-6-2-4-8-42(40)45/h1-17,19-28,45,48,58-64,83-89H,18,29H2,(H,76,91)(H,77,90)(H,78,94)(H,79,93)(H,80,95)(H,81,92)(H,82,98)(H,96,97)/t48-,58-,59+,60+,61-,62+,63+,64-/m1/s1

InChI Key

FUTUPNWILRYOCM-AVRBPNGPSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)N[C@@H]8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)NC8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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